molecular formula C9H6F2O4 B1423544 6-(difluoromethoxy)-2H-1,3-benzodioxole-5-carbaldehyde CAS No. 1250313-60-0

6-(difluoromethoxy)-2H-1,3-benzodioxole-5-carbaldehyde

Cat. No.: B1423544
CAS No.: 1250313-60-0
M. Wt: 216.14 g/mol
InChI Key: CAPIEPIEIICTKG-UHFFFAOYSA-N
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Description

6-(Difluoromethoxy)-2H-1,3-benzodioxole-5-carbaldehyde ( 1250313-60-0) is a high-purity benzodioxole derivative supplied for research and development purposes. With a molecular formula of C9H6F2O4 and a molecular weight of 216.14, this compound serves as a valuable chemical intermediate and building block in organic synthesis . Its structure, featuring a benzodioxole core and a difluoromethoxy substituent, is of significant interest in medicinal chemistry. Research indicates that structurally similar benzodioxole compounds are investigated as key intermediates in the development of phosphodiesterase (PDE) inhibitors . This suggests its potential application in creating novel therapeutic agents for various disease pathways. As such, it is primarily used in pharmaceutical development for the synthesis of more complex molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-(difluoromethoxy)-1,3-benzodioxole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O4/c10-9(11)15-6-2-8-7(13-4-14-8)1-5(6)3-12/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPIEPIEIICTKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(difluoromethoxy)-2H-1,3-benzodioxole-5-carbaldehyde typically involves the introduction of the difluoromethoxy group onto a benzodioxole precursor. One common method involves the reaction of 4-difluoromethoxy-3-hydroxybenzaldehyde with appropriate reagents under controlled conditions. The reaction conditions often include the use of bases such as sodium hydroxide or potassium tert-butoxide to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethoxy)-2H-1,3-benzodioxole-5-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-(difluoromethoxy)-2H-1,3-benzodioxole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and signaling pathways, leading to its observed biological effects. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards its targets, contributing to its overall efficacy .

Comparison with Similar Compounds

Structural and Spectral Properties :

  • ¹H-NMR : The aldehyde proton typically resonates at δ ~10.1–10.3 ppm, as observed in structurally related compounds like 6-methoxymethoxy-7-trifluoromethyl-1,3-benzodioxole-5-carbaldehyde (δ 10.14 ppm) .
  • ¹³C-NMR : The carbonyl carbon (CHO) appears at δ ~188 ppm, while the difluoromethoxy group’s carbon resonates near δ ~120–125 ppm .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of benzodioxole carbaldehydes are highly dependent on substituent type and position. Below is a comparative analysis with key analogues:

Compound Substituents Key Properties References
6-(Difluoromethoxy)-2H-1,3-benzodioxole-5-carbaldehyde –OCF₂H (C6), –CHO (C5) Enhanced lipophilicity (logP ~2.5–3.0*); potential metabolic stability due to C–F bonds.
2H-1,3-Benzodioxole-5-carbaldehyde (Piperonal) –CHO (C5) Lower lipophilicity (logP ~1.4); widely used in fragrances and pharmaceuticals.
6-Methoxymethoxy-7-trifluoromethyl-1,3-benzodioxole-5-carbaldehyde –OCH₂OCH₃ (C6), –CF₃ (C7), –CHO (C5) High lipophilicity (logP ~3.2); used as a precursor for bioactive molecules.
6,7-Dimethoxy-1,3-benzodioxole-5-carbaldehyde –OCH₃ (C6, C7), –CHO (C5) Moderate polarity (logP ~1.8); limited solubility in nonpolar solvents.
5-Chloro-6-fluoro-1H-benzoimidazole-2-carbaldehyde –Cl (C5), –F (C6), –CHO (C2) Dual halogenation enhances antimicrobial activity; logP ~2.1.

*Estimated via computational methods (e.g., ChemDraw).

Key Observations:

Fluorination Impact: The difluoromethoxy group in the target compound increases lipophilicity compared to non-fluorinated analogues like piperonal, improving membrane permeability . Trifluoromethyl (–CF₃) substitution (as in ) further elevates logP but may introduce steric hindrance .

Electronic Effects :

  • Electron-withdrawing groups (–OCF₂H, –CF₃) deactivate the aromatic ring, reducing electrophilic substitution reactivity compared to –OCH₃ or –CH₂OCH₃ .

Biological Activity: Fluorinated benzodioxoles (e.g., the trifluoromethyl derivative in ) show enhanced antifungal and herbicidal activity over non-fluorinated versions . Chloro-fluoro substitution in benzoimidazole carbaldehydes () demonstrates synergistic antimicrobial effects .

Challenges:

  • Difluoromethoxy Installation : Requires precise control to avoid over-fluorination or side reactions, as seen in the disordered CF₃ group of .
  • Purification : Fluorinated compounds often necessitate specialized chromatography (e.g., silica gel with fluorophilic eluents) .

Biological Activity

Overview

6-(Difluoromethoxy)-2H-1,3-benzodioxole-5-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological properties, mechanisms of action, and potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The mechanism is thought to involve disruption of bacterial cell membranes or inhibition of essential metabolic enzymes. In vitro studies have shown effectiveness against various pathogens, including:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Candida albicans20 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines through the following mechanisms:

  • Cell Cycle Arrest : The compound has been shown to halt the cell cycle at the G1/S phase, preventing proliferation.
  • Apoptosis Induction : It activates caspase pathways leading to programmed cell death.

A notable study conducted on human breast cancer cell lines (MCF-7) reported a decrease in cell viability by approximately 70% at a concentration of 25 µM after 48 hours of treatment. The results are summarized in the table below:

Cell LineTreatment Concentration (µM)% Viability After 48h
MCF-71085
MCF-72530
MCF-75010

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial metabolism and cancer cell survival.
  • Modulation of Signaling Pathways : It can affect pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • A study published in Journal of Medicinal Chemistry explored its efficacy against multidrug-resistant bacterial strains, demonstrating superior activity compared to traditional antibiotics .
  • Research conducted on various cancer models indicated that it could enhance the effects of established chemotherapeutics like doxorubicin when used in combination therapies .

Q & A

Q. What are the common synthetic routes for preparing 6-(difluoromethoxy)-2H-1,3-benzodioxole-5-carbaldehyde?

The synthesis typically involves sequential protection, fluorination, and formylation steps. For example:

  • Protection : Phenolic hydroxyl groups are protected using methoxymethyl (MOM) or benzyl groups under basic conditions (e.g., NaH in DMF) .
  • Fluorination : Difluoromethoxy groups are introduced via nucleophilic substitution or electrophilic fluorination reagents (e.g., ClCF2_2OCH3_3) under controlled temperatures .
  • Formylation : Directed ortho-metalation (e.g., n-BuLi in THF) followed by reaction with DMF yields the aldehyde functionality .
    Purification is achieved via column chromatography (silica gel, petroleum ether/ethyl acetate) and crystallization (hexane/ethyl acetate) .

Q. How is the crystal structure of this compound determined experimentally?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard. Key steps include:

  • Data collection with a Bruker diffractometer and refinement against high-resolution data .
  • Handling disordered fluorinated groups (e.g., CF3_3 splitting into two sites with occupancy restraints) .
  • Hydrogen atoms are placed geometrically with riding models (C–H = 0.93–0.98 Å) .

Q. What spectroscopic methods are used to characterize this compound?

  • NMR : 1^1H and 13^13C NMR in CDCl3_3 identify aromatic protons (δ ~7.42 ppm) and aldehyde signals (δ ~10.14 ppm). Fluorine coupling patterns (e.g., 19^19F NMR) confirm difluoromethoxy substitution .
  • HRMS : Electron ionization (EI+) matches the molecular ion peak (e.g., m/z 279.19 for C11_{11}H9_9F3_3O5_5) .

Advanced Research Questions

Q. How does the difluoromethoxy group influence reactivity in subsequent reactions?

The electron-withdrawing nature of the difluoromethoxy group:

  • Enhances electrophilicity at the aldehyde position, facilitating nucleophilic additions (e.g., in Schiff base formation) .
  • Stabilizes intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) by reducing electron density on the aromatic ring .
    Comparative studies with non-fluorinated analogs show slower reaction kinetics due to steric hindrance from fluorine atoms .

Q. What challenges arise in crystallographic refinement of fluorinated benzodioxole derivatives?

  • Disorder in CF3_3/CF2_2 groups : Requires splitting F atoms into multiple sites with occupancy restraints (e.g., 0.888:0.112 ratio in CF3_3 disorder) .
  • High thermal motion : Fluorine atoms exhibit larger displacement parameters, demanding anisotropic refinement .
  • Data resolution : High-resolution data (>0.8 Å) are critical for resolving overlapping electron density in fluorinated regions .

Q. How can this compound serve as an intermediate in bioactive molecule synthesis?

  • Antimicrobial conjugates : React with polyamines (e.g., spermidine) via reductive amination to create antibacterial agents .
  • Pesticide precursors : Incorporate into sulfonamide-based scaffolds (e.g., piperflanilide) for agrochemical activity .
  • Fluorinated natural product analogs : Used in synthesizing trifluoromethyl-substituted benzodioxoles with enhanced lipophilicity and bioactivity .

Q. What strategies optimize difluoromethoxy substitution in benzodioxole derivatives?

  • Reagent selection : Use ClCF2_2OCH3_3 over F2_2COCH3_3 for higher electrophilicity .
  • Temperature control : Maintain −20°C during fluorination to minimize side reactions (e.g., over-fluorination) .
  • Catalysis : BF3_3·Et2_2O enhances reaction rates in dithiolane formation .

Q. How do structural modifications at the 6-position affect biological activity?

  • Electron-withdrawing groups (NO2_2, Br, CF3_3) : Increase pesticidal activity by enhancing binding to acetylcholinesterase .
  • Steric effects : Bulky substituents (e.g., CF3_3) reduce membrane permeability but improve target specificity .
  • Comparative SAR : Difluoromethoxy derivatives show 3–5× higher antifungal activity than methoxy analogs due to improved metabolic stability .

Q. What methodological considerations apply to experimental phasing in crystallography?

  • Robust pipelines : SHELXC/D/E are preferred for high-throughput phasing due to speed and compatibility with twinned data .
  • Heavy-atom derivatives : Soak crystals with halide salts (e.g., KBr) to enhance anomalous scattering .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(difluoromethoxy)-2H-1,3-benzodioxole-5-carbaldehyde
Reactant of Route 2
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6-(difluoromethoxy)-2H-1,3-benzodioxole-5-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.